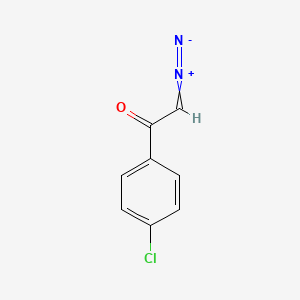
1-(4-Chlorophenyl)-2-diazo-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-(4-chlorophenyl)-2-diazo- is a chemical compound with the molecular formula C8H6ClN2O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a diazo group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(4-chlorophenyl)-2-diazo- typically involves the diazotization of 1-(4-chlorophenyl)ethanone. The process begins with the preparation of 1-(4-chlorophenyl)ethanone, which can be synthesized through the Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-(4-chlorophenyl)ethanone is then subjected to diazotization using a diazotizing agent like sodium nitrite in the presence of an acid, usually hydrochloric acid, to yield Ethanone,1-(4-chlorophenyl)-2-diazo-.
Industrial Production Methods
Industrial production of Ethanone,1-(4-chlorophenyl)-2-diazo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-(4-chlorophenyl)-2-diazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenylacetic acid, while reduction can produce 1-(4-chlorophenyl)ethylamine.
Applications De Recherche Scientifique
Ethanone,1-(4-chlorophenyl)-2-diazo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanone,1-(4-chlorophenyl)-2-diazo- involves its interaction with molecular targets such as enzymes and proteins. The diazo group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)ethanone: A precursor in the synthesis of Ethanone,1-(4-chlorophenyl)-2-diazo-.
4-Chloroacetophenone: Another related compound with similar structural features.
1-(4-Chlorophenyl)ethylamine: A reduction product of Ethanone,1-(4-chlorophenyl)-2-diazo-.
Uniqueness
Ethanone,1-(4-chlorophenyl)-2-diazo- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
3282-33-5 |
|---|---|
Formule moléculaire |
C8H5ClN2O |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-diazoethanone |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H |
Clé InChI |
ZDKVKKYKIPGOBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















